molecular formula C14H11N3OS B11186992 N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide

Cat. No.: B11186992
M. Wt: 269.32 g/mol
InChI Key: WLLKEGVBDOTRTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, showcasing the versatility of this compound’s preparation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different functional groups .

Scientific Research Applications

    Chemistry: The compound’s unique optical properties make it useful in the field of optoelectronics and material science.

    Biology: It has shown potential as an antibacterial agent, inhibiting the growth of certain bacteria.

    Medicine: The compound is being studied as a potential drug candidate for the treatment of cancer due to its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is not fully understood. it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: This compound shares a similar benzothiadiazole core but differs in its functional groups and coordination properties.

    N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea: Another compound with a benzothiadiazole core, known for its unique chemical properties and applications.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide stands out due to its specific structural features and the range of applications it offers. Its unique optical properties and potential as a drug candidate for cancer treatment highlight its significance in scientific research.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide

InChI

InChI=1S/C14H11N3OS/c18-13(9-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-19-16-12/h1-8H,9H2,(H,15,18)

InChI Key

WLLKEGVBDOTRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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